molecular formula C8H13BrSSi B3015444 (3-Bromo-5-methylthiophen-2-yl)trimethylsilane CAS No. 80959-94-0

(3-Bromo-5-methylthiophen-2-yl)trimethylsilane

Cat. No. B3015444
CAS RN: 80959-94-0
M. Wt: 249.24
InChI Key: VQEYTRPBKLXCDJ-UHFFFAOYSA-N
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Description

“(3-Bromo-5-methylthiophen-2-yl)trimethylsilane” is a chemical compound with the CAS Number: 80959-94-0 . It has a molecular weight of 249.25 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of this compound involves a reaction with diisopropylamine (DIPA) in anhydrous THF under argon . n-BuLi is added slowly at -30 to -40 C . After 30-60 min, the thiophene species is added in anhydrous THF at -70 C and the reaction is stirred for 1.5-2 h . Subsequently, the appropriate silyl chloride is added as a solution in anhydrous THF and the mixture is stirred at room temperature overnight .


Molecular Structure Analysis

The IUPAC name for this compound is (3-bromo-5-methylthiophen-2-yl)trimethylsilane . The Inchi Code is 1S/C8H13BrSSi/c1-6-5-7 (9)8 (10-6)11 (2,3)4/h5H,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a liquid in its physical form . It has a molecular weight of 249.25 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Heavy Grignard Reagents

In a study conducted by Koch et al. (2018), the application of trimethylsilyl derivatives, similar in structure to (3-Bromo-5-methylthiophen-2-yl)trimethylsilane, was demonstrated in the synthesis of heavy Grignard reagents. The research focused on the synthesis and isolation of thienylcalcium halide, a heavy Grignard reagent with a thienyl group, by reducing 2-iodo-5-methylthiophene with activated calcium in tetrahydrofuran (THF) (Koch, Sven, Görls, & Westerhausen, 2018).

Generation of Thiocarbonyl Ylides

Y. Terao and colleagues (1987) explored the thermolysis of bromo(trimethylsilyl)methyl trimethylsilylmethyl sulfide, leading to the generation of thiocarbonyl ylides. These ylides were then used in 1,3-cycloadditions, offering a novel method for synthesizing tetrahydrothiophenes. The study discusses the influence of the silyl group on the regio- and stereoselectivity in these cycloadditions (Terao, Aono, Imai, & Achiwa, 1987).

Cleavage Reactions of Fluoren-9-yltrimethylsilanes

Research by Eaborn, Sinnatambe, and Walton (1975) on the cleavage rates of substituted fluoren-9-yltrimethylsilanes in methanol-aqueous base provides insight into the reactivity of compounds similar to (3-Bromo-5-methylthiophen-2-yl)trimethylsilane. The study highlights the impact of various substituents on the reactivity and rates of cleavage, which is relevant for understanding the chemical behavior of similar organosilicon compounds (Eaborn, Sinnatambe, & Walton, 1975).

Formation of Silyl Heterocycles

Degl'innocenti et al. (2006) demonstrated the synthesis of 2-trimethylsilyl-substituted five-membered heterocycles through the reaction of bromo(methoxy)methyltrimethylsilane with various compounds, leading to the formation of several 2-silylated heterocycles. This process highlights the potential of trimethylsilyl groups in the formation of novel heterocyclic compounds (Degl'innocenti, Capperucci, Malesci, Acciai, & Castagnoli, 2006).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity with a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

(3-bromo-5-methylthiophen-2-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrSSi/c1-6-5-7(9)8(10-6)11(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEYTRPBKLXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)[Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-methylthiophen-2-yl)trimethylsilane

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